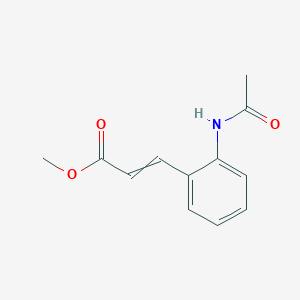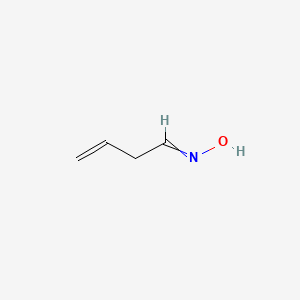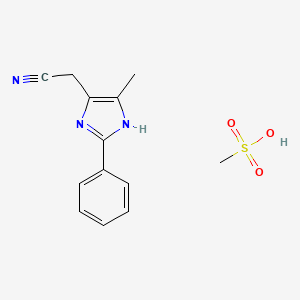
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitrile group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position, with a monomethanesulfonate salt form.
Métodos De Preparación
The synthesis of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of NBoc-imidamides with α-azidoenones at elevated temperatures in acetonitrile, yielding the desired imidazole derivative without the need for additional catalysts . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Análisis De Reacciones Químicas
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.
Major Products: These reactions typically yield products such as amines, oxides, and substituted imidazoles, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and pathways. Additionally, the compound’s nitrile and phenyl groups contribute to its binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Compared to other imidazole derivatives, 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate exhibits unique properties due to its specific substituents. Similar compounds include:
4-Methylimidazole: Known for its use in pharmaceuticals and as a flavoring agent.
2-Ethyl-4-methylimidazole: Utilized in the production of epoxy resins and as a curing agent.
4-Phenyl-1H-imidazole: Studied for its potential therapeutic applications and as a building block in organic synthesis
Propiedades
Número CAS |
103091-51-6 |
|---|---|
Fórmula molecular |
C13H15N3O3S |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
methanesulfonic acid;2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3.CH4O3S/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;1-5(2,3)4/h2-6H,7H2,1H3,(H,14,15);1H3,(H,2,3,4) |
Clave InChI |
JHJUWPIKMRPGFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


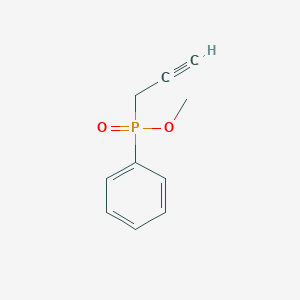
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
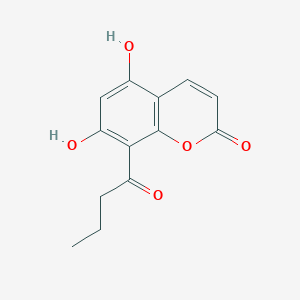
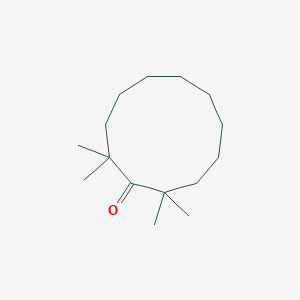
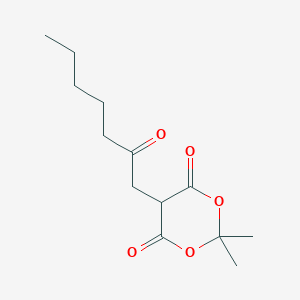
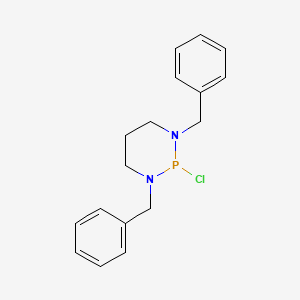
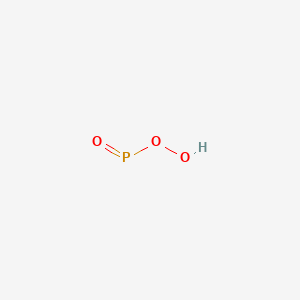
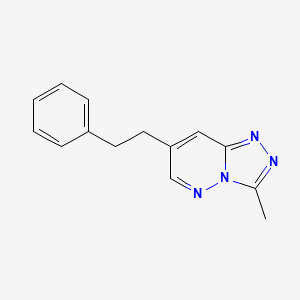

![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
